molecular formula C8H4BrClN2 B6168220 8-bromo-4-chloro-1,6-naphthyridine CAS No. 1259061-05-6

8-bromo-4-chloro-1,6-naphthyridine

Cat. No.: B6168220
CAS No.: 1259061-05-6
M. Wt: 243.5
InChI Key:
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Description

8-bromo-4-chloro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry . This compound, characterized by the presence of bromine and chlorine substituents, is particularly notable for its potential in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-4-chloro-1,6-naphthyridine typically involves the bromination and chlorination of 1,6-naphthyridine derivatives. One common method includes the reaction of 1,6-naphthyridine with bromine and chlorine under controlled conditions to introduce the respective halogen atoms at the desired positions . The reaction conditions often involve the use of solvents such as acetic acid or dichloromethane and may require catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-bromo-4-chloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted naphthyridines, while oxidation reactions can produce naphthyridine N-oxides .

Mechanism of Action

The mechanism of action of 8-bromo-4-chloro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

8-bromo-4-chloro-1,6-naphthyridine can be compared with other halogenated naphthyridines, such as:

  • 8-bromo-1,6-naphthyridine
  • 4-chloro-1,6-naphthyridine
  • 8-bromo-4-fluoro-1,6-naphthyridine

These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity . The presence of both bromine and chlorine in this compound makes it unique, offering a distinct combination of properties that can be exploited in various research and industrial applications.

Properties

CAS No.

1259061-05-6

Molecular Formula

C8H4BrClN2

Molecular Weight

243.5

Purity

95

Origin of Product

United States

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